molecular formula C18H21FN2O2 B1451193 N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-propanamide CAS No. 1020053-86-4

N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-propanamide

Cat. No. B1451193
M. Wt: 316.4 g/mol
InChI Key: CIIDOMZFWAGHKH-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-propanamide” is a chemical compound with the molecular formula C18H21FN2O2 and a molecular weight of 316.38 . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (NH2) attached to a fluorophenyl group (C6H4F), which is connected to a propanamide group (CH2CH2CONH2) that is also attached to an isopropylphenoxy group (C6H4OCH(CH3)2) .

Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of fluorinated compounds is crucial for developing new pharmaceuticals and materials. For example, the practical synthesis of fluorinated biphenyls, as demonstrated by Qiu et al. (2009), highlights the importance of developing efficient synthesis methods for fluorinated compounds, which are key intermediates in the manufacture of various pharmaceuticals, including anti-inflammatory and analgesic materials (Qiu et al., 2009).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of fluorinated compounds is essential for their development into effective therapeutics. The review by Nugteren-van Lonkhuyzen et al. (2015) on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including fluorinated amphetamines, underscores the complexity of predicting health risks associated with these substances and the necessity for thorough research in these areas (Nugteren-van Lonkhuyzen et al., 2015).

Applications in Cancer Therapy

Fluorinated compounds have found significant applications in cancer therapy, as evidenced by the widespread use of fluoropyrimidines like 5-Fluorouracil (5-FU) and related compounds. Gmeiner (2020) reviewed the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in treating cancer, highlighting the synthesis methods, mechanisms of action, and the potential for personalized medicine (Gmeiner, 2020). Similarly, the clinical applications of fluorouracil and its derivatives, as reviewed by Heidelberger and Ansfield (1963), emphasize the clinical usefulness of these compounds in palliating advanced cancer patients (Heidelberger & Ansfield, 1963).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-propan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-11(2)13-4-7-15(8-5-13)23-12(3)18(22)21-17-10-14(20)6-9-16(17)19/h4-12H,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIDOMZFWAGHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(4-isopropylphenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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